![molecular formula C21H34N4O7S B024885 Boc-Arg(Mtr)-OH CAS No. 102185-38-6](/img/structure/B24885.png)
Boc-Arg(Mtr)-OH
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Overview
Description
Boc-Arg(Mtr)-OH, also known as N-α-t.-Boc-N G - (4-Methoxy-2,3,6 trimethylbenzenesulfonyl)-L-arginine, is a chemical compound with the CAS number 102185-38-6 . It is used as a building block in the introduction of N-terminal arginine amino-acid residues by Boc Solid Phase Peptide Synthesis .
Molecular Structure Analysis
The empirical formula for Boc-Arg(Mtr)-OH is C21H34N4O7S . Its molecular weight is 486.58 g/mol . The SMILES string representation of its structure is COc1cc©c(c©c1C)S(=O)(=O)NC(=N)NCCCC@HOC©©C)C(O)=O .Physical And Chemical Properties Analysis
Boc-Arg(Mtr)-OH is a solid substance . It should be stored at a temperature of 15-25°C .Scientific Research Applications
Peptide Synthesis
Boc-Arg(Mtr)-OH: is commonly used in peptide synthesis, particularly when employing the tert-butyloxycarbonyl (Boc) as the α-amino protection group. This method is advantageous for synthesizing hydrophobic peptides and those containing ester and thioester moieties . The Boc strategy allows for the synthesis of complex peptides that might be sensitive to the conditions used in other protection strategies.
Safety and Hazards
Mechanism of Action
Target of Action
Boc-Arg(Mtr)-OH is a modified amino acid that is primarily used in peptide synthesis . The primary targets of Boc-Arg(Mtr)-OH are proteases, specifically furin and possibly other serine proteases . Furin is a calcium-dependent serine endoprotease associated with Golgi membranes, responsible for the secretory processing of precursor proteins at paired basic residues .
Mode of Action
Boc-Arg(Mtr)-OH acts as a substrate for furin and other serine proteases . The compound is efficiently cleaved by these enzymes, which recognize specific sequences in the substrate and catalyze the hydrolysis of peptide bonds . This cleavage is an essential part of the process of protein synthesis and modification .
Biochemical Pathways
The cleavage of Boc-Arg(Mtr)-OH by furin and other serine proteases is part of the broader biochemical pathway of protein synthesis and processing . This pathway involves the translation of mRNA into a polypeptide chain, followed by various modifications to the polypeptide, including the cleavage of certain sequences, to produce a functional protein . The cleavage of Boc-Arg(Mtr)-OH can be seen as a model for these types of modifications .
Pharmacokinetics
Like other amino acids, it is likely to be rapidly metabolized and excreted .
Result of Action
The cleavage of Boc-Arg(Mtr)-OH by furin and other serine proteases results in the modification of the peptide chain, an essential step in the production of functional proteins . This process is crucial for many biological processes, as proteins play a key role in virtually all cellular functions .
Action Environment
The action of Boc-Arg(Mtr)-OH is influenced by various environmental factors. For instance, the activity of furin and other serine proteases can be affected by factors such as pH and temperature . Furthermore, the presence of other molecules can also influence the action of Boc-Arg(Mtr)-OH. For example, the presence of competitive inhibitors can reduce the rate of cleavage of Boc-Arg(Mtr)-OH .
properties
IUPAC Name |
(2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O7S/c1-12-11-16(31-7)13(2)14(3)17(12)33(29,30)25-19(22)23-10-8-9-15(18(26)27)24-20(28)32-21(4,5)6/h11,15H,8-10H2,1-7H3,(H,24,28)(H,26,27)(H3,22,23,25)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZHJRGYWGPJSD-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Arg(Mtr)-OH | |
CAS RN |
102185-38-6 |
Source
|
Record name | Boc-Arg(Mtr)-OH | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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